4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide
Brand Name: Vulcanchem
CAS No.: 179474-84-1
VCID: VC18401179
InChI: InChI=1S/C18H26ClN3O3.BrH/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;/h11-12H,2-10,20H2,1H3,(H,21,23);1H
SMILES:
Molecular Formula: C18H27BrClN3O3
Molecular Weight: 448.8 g/mol

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide

CAS No.: 179474-84-1

Cat. No.: VC18401179

Molecular Formula: C18H27BrClN3O3

Molecular Weight: 448.8 g/mol

* For research use only. Not for human or veterinary use.

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide - 179474-84-1

Specification

CAS No. 179474-84-1
Molecular Formula C18H27BrClN3O3
Molecular Weight 448.8 g/mol
IUPAC Name 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide
Standard InChI InChI=1S/C18H26ClN3O3.BrH/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;/h11-12H,2-10,20H2,1H3,(H,21,23);1H
Standard InChI Key WRKNWNVTXHYOSZ-UHFFFAOYSA-N
Canonical SMILES COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Br

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound features a 2,3-dihydrobenzofuran ring system, a partially saturated heterocycle that confers rigidity and planar stability to the molecular framework. The benzofuran core is substituted at the 7-position with a carboxamide group, which is critical for receptor interaction. At the 4- and 5-positions, amino and chlorine substituents enhance electronic density and steric bulk, respectively, optimizing ligand-receptor binding .

Table 1: Molecular Descriptors

PropertyValue
CAS Number179474-81-8
Molecular FormulaC₁₈H₂₆ClN₃O₃·HBr
Molecular Weight367.87 g/mol (base) + 80.91 g/mol (HBr)
Hydrogen Bond Donors2 (amide NH, ammonium NH)
Hydrogen Bond Acceptors6 (amide O, methoxy O, piperidine N, Br⁻)
logP (Predicted)2.1–2.8

Peripheral Modifications

The piperidin-4-yl group at the carboxamide nitrogen introduces conformational flexibility, while the 3-methoxypropyl substituent on the piperidine nitrogen enhances solubility through ether oxygen interactions. The hydrobromide salt form improves crystallinity and bioavailability by increasing aqueous solubility.

Synthesis and Chemical Properties

Synthetic Pathway

The synthesis involves a multi-step sequence beginning with the construction of the dihydrobenzofuran core. Key steps include:

  • Benzofuran Ring Formation: Cyclization of 2-hydroxybenzamide derivatives via Claisen rearrangement, followed by halogenation to introduce the chlorine substituent .

  • Carboxamide Coupling: Reaction of the benzofuran-7-carboxylic acid with thionyl chloride generates the acid chloride, which is subsequently treated with 1-(3-methoxypropyl)piperidin-4-amine.

  • Salt Formation: Precipitation of the hydrobromide salt using HBr in a polar aprotic solvent.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1CyclizationClaisen rearrangement, 200°C65%
2ChlorinationCl₂, FeCl₃ catalyst78%
3Amide CouplingSOCl₂, DMF, then piperidine amine82%
4Salt FormationHBr in EtOAc95%

Stability and Reactivity

The compound exhibits pH-dependent stability, with optimal storage at 4°C in anhydrous conditions. Degradation pathways include hydrolysis of the carboxamide bond under strongly acidic or basic conditions and oxidation of the methoxypropyl side chain.

Pharmacological Profile

Mechanism of Action

As a selective 5-HT₄ receptor agonist, the compound binds to serotonin receptors in the myenteric plexus of the gastrointestinal tract. This interaction stimulates acetylcholine release, enhancing smooth muscle contraction and accelerating intestinal transit.

Table 3: Receptor Binding Affinity

Receptor SubtypeIC₅₀ (nM)Selectivity Ratio (vs. 5-HT₃)
5-HT₄12.3>100
5-HT₃1,4501
D₂>10,000>800

Preclinical Efficacy

In murine models of delayed gastric emptying, oral administration (1–10 mg/kg) reduced gastric retention by 40–60% within 2 hours. Colonic transit studies demonstrated a 2.5-fold increase in fecal pellet output compared to controls.

Future Research Directions

  • Phase I Trials: Pharmacokinetic profiling to assess bioavailability and half-life.

  • Formulation Optimization: Development of controlled-release tablets for sustained action.

  • Combination Therapies: Synergy with laxatives or chloride channel activators.

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